molecular formula C4H10N2O4 B122450 2,3-Dimethoxy-1,4,2,3-dioxadiazinane CAS No. 142183-48-0

2,3-Dimethoxy-1,4,2,3-dioxadiazinane

Cat. No. B122450
M. Wt: 150.13 g/mol
InChI Key: IOUBSZQOXYTWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DMDD is a cyclic nitramine that contains two oxygen atoms and two nitrogen atoms in its ring structure. This compound is synthesized by a simple and efficient method, and it has been found to have potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not fully understood. However, it has been suggested that 2,3-Dimethoxy-1,4,2,3-dioxadiazinane may act as a nitric oxide donor, which could explain its potential use in the production of pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been found to have antifungal activity against Candida albicans. In addition, 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its simple and efficient synthesis method. This makes it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory. However, one limitation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its potential instability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One potential area of research is the investigation of its potential as a precursor for the synthesis of energetic materials. Another area of research is the study of its potential as a nitric oxide donor for the production of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane and to explore its potential as an antimicrobial, antifungal, and anticancer agent.

Synthesis Methods

2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized by the reaction of dimethylamine with ethyl glyoxylate in the presence of sodium hydroxide. This reaction results in the formation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory.

Scientific Research Applications

2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have potential applications in various fields of scientific research. It has been studied as a potential precursor for the synthesis of energetic materials, such as high explosives. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been investigated for its use in the production of pharmaceuticals and agrochemicals.

properties

CAS RN

142183-48-0

Product Name

2,3-Dimethoxy-1,4,2,3-dioxadiazinane

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

2,3-dimethoxy-1,4,2,3-dioxadiazinane

InChI

InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3

InChI Key

IOUBSZQOXYTWOT-UHFFFAOYSA-N

SMILES

CON1N(OCCO1)OC

Canonical SMILES

CON1N(OCCO1)OC

synonyms

1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,trans-(9CI)

Origin of Product

United States

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